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Urocanic Acid

Cat. No.: B1224216
CAS No.: 7699-35-6
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-OWOJBTEDSA-N
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Description

Contextualization of Urocanic Acid within Histidine Metabolism

This compound is a key intermediate in the metabolic breakdown of the amino acid L-histidine. wikipedia.orgebi.ac.uk This process begins with the deamination of L-histidine, a reaction catalyzed by the enzyme histidine ammonia-lyase (also known as histidase or histidinase), which removes an ammonium (B1175870) group to form this compound. wikipedia.orgcaymanchem.com In the liver, this compound is further metabolized by the enzyme urocanate hydratase (urocanase) into 4-imidazolone-5-propionic acid, which is then converted to glutamic acid. wikipedia.orgwikipedia.org This metabolic pathway is significant for amino acid catabolism and contributes to the production of other important molecules. taylorandfrancis.comontosight.ai

A deficiency in the urocanase enzyme leads to a condition called urocanic aciduria, characterized by elevated levels of this compound in the urine. wikipedia.orgwikipedia.org In the skin, particularly the stratum corneum, this compound accumulates because the necessary enzymes for its further breakdown are absent. pnas.orgaai.org It is primarily derived from the breakdown of filaggrin, a histidine-rich protein, during the differentiation of epidermal cells. wikipedia.orgtaylorandfrancis.com Initially, this compound is synthesized in its trans-isomer form. taylorandfrancis.com

Differentiating cis- and trans-Urocanic Acid: Structural and Configurational Isomerism in Biological Relevance

This compound exists as two geometric isomers: trans-urocanic acid and cis-urocanic acid. These isomers have the same chemical formula but differ in the spatial arrangement of their atoms around the carbon-carbon double bond in the acrylic acid side chain. semanticscholar.org The trans isomer is the form initially synthesized from histidine. caymanchem.comtaylorandfrancis.com

The conversion from the naturally occurring trans-urocanic acid to cis-urocanic acid is primarily driven by exposure to ultraviolet (UV) radiation, specifically UVB light. wikipedia.orgtaylorandfrancis.compnas.org This photoisomerization occurs in the skin upon exposure to sunlight. plos.org While trans-urocanic acid was once considered a natural sunscreen due to its UV-absorbing properties, the discovery of the immunosuppressive functions of its cis isomer has shifted this perspective. acs.org

The biological activities of the two isomers differ significantly. trans-Urocanic acid contributes to maintaining the acidic pH of the skin's surface. caymanchem.comresearchgate.net In contrast, cis-urocanic acid is recognized as a key mediator of UV-induced immunosuppression. pnas.orgwikipedia.org It has been shown to suppress T-cell mediated responses, including contact hypersensitivity and delayed-type hypersensitivity reactions. taylorandfrancis.comnih.gov This immunosuppressive activity is linked to its ability to activate regulatory T cells and influence cytokine production. wikipedia.orgcaymanchem.comaai.org Research indicates that cis-urocanic acid may exert its effects by acting as an agonist for the serotonin (B10506) 5-HT2A receptor. pnas.orgwikipedia.org

Table 1: Comparison of trans- and cis-Urocanic Acid

Feature trans-Urocanic Acid cis-Urocanic Acid
Source Enzymatic conversion from L-histidine wikipedia.orgtaylorandfrancis.com Photoisomerization of trans-urocanic acid by UVB radiation taylorandfrancis.compnas.org
Primary Location Stratum corneum of the skin, liver acs.org Skin (following UV exposure), can be systemically distributed plos.orgresearchgate.net
Primary Function Natural moisturizing factor, maintains skin acidity caymanchem.comresearchgate.net Immunomodulation, particularly immunosuppression pnas.orgwikipedia.orgnih.gov
Biological Effect Contributes to skin barrier function researchgate.net Suppresses T-cell mediated immune responses, activates regulatory T cells wikipedia.orgcaymanchem.comtaylorandfrancis.com
Receptor Interaction Not well-defined for a specific signaling role Agonist for the 5-HT2A receptor pnas.orgwikipedia.org

Historical Perspective on the Discovery and Initial Biochemical Characterization of this compound

This compound was first identified in 1874 by the chemist Max Jaffé, who isolated the substance from the urine of a dog, leading to its name (from the Latin urina for urine and canis for dog). wikipedia.orggoogle.comshareok.org Later, its structure was determined to be β-[imidazole-4(or 5)]-acrylic acid. semanticscholar.org

Early research in the 20th century established the link between this compound and histidine metabolism. Scientists demonstrated that certain bacteria could produce this compound from histidine. semanticscholar.org Subsequent studies confirmed its presence in dog urine after the administration of L-histidine. semanticscholar.org The enzymatic pathway involving the deamination of histidine to form this compound was elucidated through experiments with liver extracts from various animals, including rabbits and cats. semanticscholar.org

Initially, there was some debate about whether the conversion of histidine to this compound was a major metabolic pathway or a minor one, with some researchers suggesting it was only significant in abnormal states. semanticscholar.org However, further work, including isotope-trapping experiments, confirmed that this compound is a key intermediate in the degradation of histidine to glutamic acid. semanticscholar.org The discovery that UV light could convert the naturally occurring trans isomer to the cis form was another significant milestone, paving the way for understanding its role in photoimmunology. semanticscholar.orgshareok.org It wasn't until 1983 that the immunosuppressive properties of the cis isomer were discovered, sparking significant interest in the molecule. diva-portal.org

Overview of cis-Urocanic Acid's Ubiquity Across Diverse Organisms and Tissues

Cis-urocanic acid is primarily found in organisms exposed to UV radiation, due to its formation from the photoisomerization of trans-urocanic acid. Its presence is most prominent in the skin of mammals, including humans, where trans-urocanic acid accumulates in the stratum corneum. wikipedia.orgresearchgate.net Following UV exposure, cis-urocanic acid can be detected not only in the skin but can also be distributed systemically via the bloodstream. aai.orgplos.org

The precursor, trans-urocanic acid, is synthesized in the skin, liver, and brain of mammals. acs.orgresearchgate.net While the complete metabolic pathway of histidine degradation occurs in the liver, the accumulation of trans-urocanic acid is a specific feature of the epidermis.

Beyond mammals, the enzymes involved in this compound metabolism are found in a wide range of organisms. Urocanase, the enzyme that metabolizes this compound, is present in some bacteria (where the gene is known as hutU), the liver of many vertebrates, and has even been identified in plants like white clover (Trifolium repens). wikipedia.orgebi.ac.ukasm.org Some bacteria, such as Shewanella oneidensis, possess an enzyme called urocanate reductase, which allows them to use this compound in their anaerobic respiration, highlighting the diverse metabolic roles of this compound across different life forms. nih.gov this compound has also been identified as a chemoattractant for the parasitic nematode Strongyloides stercoralis, guiding it to its mammalian host through the skin. nih.govpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B1224216 Urocanic Acid CAS No. 7699-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
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InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
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InChI Key

LOIYMIARKYCTBW-OWOJBTEDSA-N
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Canonical SMILES

C1=C(NC=N1)C=CC(=O)O
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Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O
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Molecular Formula

C6H6N2O2
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DSSTOX Substance ID

DTXSID5041148
Record name trans-Urocanic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Solid
Record name Urocanic acid
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Solubility

1.5 mg/mL at 17 °C
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CAS No.

3465-72-3, 7699-35-6, 104-98-3
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Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
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Record name UROCANIC ACID
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Melting Point

225 °C
Record name trans-urocanic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Pathways of Urocanic Acid Precursors

The Role of Histidine Ammonia-Lyase (HAL) in Urocanic Acid Biogenesis

Histidine ammonia-lyase (HAL), also known as histidase, is the key enzyme responsible for the biogenesis of this compound. wikipedia.orggenecards.org It catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia (B1221849). genecards.orgnih.gov

Molecular Biology and Gene Expression of HAL

In humans, the HAL enzyme is encoded by the HAL gene, located on chromosome 12q23.1. wikipedia.org The gene is a single-copy gene spanning approximately 25 kilobases and contains 21 exons. scielo.org.mx The open reading frame of the rat histidase cDNA is 1,971 base pairs, which codes for a polypeptide of 657 amino acids with a molecular weight of 72,165 Da. scielo.org.mx Several transcript variants of the HAL gene have been identified, which encode different isoforms of the enzyme. genecards.org

Mutations in the HAL gene can lead to a condition called histidinemia, which is characterized by elevated levels of histidine in the blood and a deficiency of this compound. nih.govwikipedia.org Research has identified several missense mutations in the histidase gene that are associated with this condition. wikipedia.org

The expression of the HAL gene is tissue-specific, with the highest levels observed in the liver and the epidermis. scielo.org.mx In some species, like Xenopus laevis, two HAL genes exist due to a gene duplication event, and their expression is regulated in a tissue- and developmental stage-dependent manner. nih.gov For instance, in the intestine of Xenopus laevis, the HAL2 gene is strongly and specifically activated by thyroid hormone during metamorphosis, suggesting a role for histidine catabolism in the development of adult intestinal stem cells. nih.gov

Enzymology of Histidine Deamination to trans-Urocanic Acid

Histidine ammonia-lyase is a cytosolic enzyme that belongs to the lyase family. wikipedia.orgmdpi.com The enzyme is a homotetramer with four identical active sites, each formed by amino acids from three distinct monomers. mdpi.com A unique feature of HAL is the presence of a 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor at its active site. wikipedia.orgebi.ac.uk This electrophilic cofactor is formed autocatalytically from the cyclization and dehydration of a conserved Ala-Ser-Gly tripeptide sequence within the enzyme's protein backbone. wikipedia.orgnih.gov

The catalytic mechanism of HAL involves a non-oxidative deamination of L-histidine. mdpi.com The proposed mechanism suggests that the reaction proceeds through a Friedel-Crafts-type attack. mdpi.com The amino group of the histidine substrate attacks the MIO cofactor. ebi.ac.uk Subsequently, a proton is abstracted from the beta-carbon of the substrate, leading to the elimination of ammonia and the formation of the α,β-unsaturated product, trans-urocanic acid. mdpi.comebi.ac.uk The carboxylate group of an glutamate (B1630785) residue (E414 in Pseudomonas putida) is thought to play a crucial role as a base in this catalytic process. nih.gov

Kinetic studies of HAL from various sources have been conducted. For example, the purified native histidase from rat liver showed a Km of 1.52 ± 0.43 mM for histidine with a Vmax of 1.68 ± 0.17 nmoles of this compound/min per mg of protein. scielo.org.mx A novel HAL from Geobacillus kaustophilus (GkHAL) exhibited optimal activity at a high temperature of 85 °C and a pH of 8.5. mdpi.com

Regulatory Mechanisms Governing HAL Activity and this compound Production

The activity of histidine ammonia-lyase and the subsequent production of this compound are subject to several regulatory mechanisms.

Gene Expression Regulation:

Hormonal Regulation: In rats, hepatic histidase gene expression is increased by the administration of hormones such as glucagon (B607659) and glucocorticoids. scielo.org.mx In Xenopus laevis, thyroid hormone directly regulates the expression of the HAL2 gene in the developing intestine through a thyroid hormone response element (TRE) in the gene's promoter region. nih.gov

Dietary Regulation: The ingestion of high-protein diets can increase the expression of hepatic histidase. scielo.org.mx

Enzyme Activity Regulation:

Allosteric Regulation: While not extensively detailed for HAL, some related ammonia-lyases are subject to allosteric regulation by their products or other metabolites.

Activators and Inhibitors: The existence of histidine ammonia-lyase activators has been proposed, which are proteins or compounds that bind to HAL and induce a conformational change, thereby increasing its catalytic activity. ontosight.ai Conversely, HAL antagonists are compounds that inhibit the enzyme's activity by binding to it. ontosight.ai For instance, some bacterial HAL enzymes are not inhibited by histidine analogs like histidinol. google.com

Substrate Availability:

The concentration of the substrate, L-histidine, directly influences the rate of this compound production, following Michaelis-Menten kinetics. scielo.org.mx

Metabolic Flux and Compartmentalization of this compound Synthesis

The synthesis of this compound is compartmentalized, primarily occurring in the cytosol of liver and epidermal cells where the HAL enzyme is located. scielo.org.mxwikipedia.org

In the Epidermis:

this compound is synthesized from L-histidine, which is released during the breakdown of filaggrin, a histidine-rich protein, in the process of keratinocyte differentiation. wikipedia.orgtaylorandfrancis.com

Due to the absence of the enzyme urocanase in the skin, trans-urocanic acid accumulates in the stratum corneum. scielo.org.mxpnas.org This accumulation is a key aspect of its function as a natural sunscreen. wikipedia.org

Studies have shown that the amount of this compound in the stratum corneum is sufficient to account for the acidic pH of the skin surface. researchgate.net

The production rate of this compound within the stratum corneum appears to be self-regulated by its own concentration. researchgate.net

In the Liver:

In the liver, trans-urocanic acid is an intermediate in the catabolic pathway of histidine. wikipedia.org

It is converted by the enzyme urocanate hydratase (urocanase) to 4-imidazolone-5-propionic acid, which is then further metabolized to glutamic acid. wikipedia.org This pathway integrates histidine catabolism with central carbon metabolism.

Metabolic Flux:

Metabolic flux analysis helps in understanding the rate of turnover of metabolites in a biological system.

Studies using isotope-labeled metabolites have shown that this compound is a highly concentrated metabolite in the skin. pnas.org

The flux of histidine through the HAL-catalyzed reaction is the primary determinant of this compound production. This flux can be influenced by factors that regulate HAL expression and activity, such as hormonal signals and dietary protein intake. scielo.org.mx

In conditions of inherited deficiency of urocanase, the metabolic flux is redirected, leading to elevated levels of this compound in the urine, a condition known as urocanic aciduria. wikipedia.org

Data Tables

Table 1: Properties of Human Histidine Ammonia-Lyase (HAL)

Property Value Source
Gene Name HAL wikipedia.org
Chromosomal Location 12q23.1 wikipedia.org
Enzyme Commission (EC) Number 4.3.1.3 wikipedia.org
Cellular Location Cytosol wikipedia.org
Substrate L-histidine wikipedia.org
Products trans-Urocanic acid, Ammonia wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
cis-Urocanic acid
trans-Urocanic acid
4-imidazolone-5-propionic acid
Alanine
Ammonia
Glucagon
Glucocorticoids
Glutamic acid
Glycine
Histidinol
L-histidine
Serine

Isomerization Dynamics of Urocanic Acid: Focus on Cis Urocanic Acid Formation

Photochemical Mechanisms of trans-to-cis Isomerization

The conversion of trans-urocanic acid to cis-urocanic acid is predominantly initiated by the absorption of ultraviolet (UV) radiation. researchgate.netresearchgate.net This photoisomerization is a complex process influenced by the wavelength of light and the surrounding environment. aip.orgnih.gov

Wavelength Dependence and Quantum Yields of Isomerization

The efficiency of the trans-to-cis isomerization of urocanic acid is notably dependent on the wavelength of the absorbed UV radiation. aip.orgnih.gov The quantum yield, which represents the efficiency of a photochemical process, is not uniform across the absorption spectrum of trans-urocanic acid. aip.orgacs.org While trans-urocanic acid has a strong absorption peak around 268 nm in aqueous solutions, the maximum efficiency for isomerization to the cis-form occurs at longer wavelengths, in the 300-320 nm range. nih.govacs.org Conversely, excitation at the absorption maximum (260-285 nm) results in significantly less isomerization. aip.orgnih.gov

The action spectrum for cis-urocanic acid production in vitro shows a peak at approximately 280 nm, which is red-shifted from the absorption peak of trans-urocanic acid. nih.gov This shift is attributed to the wavelength-dependent quantum yields. nih.gov In the skin (in vivo), the action spectrum for isomerization is further red-shifted to 300-310 nm. nih.gov This additional shift may be due to the interaction of trans-urocanic acid with proteins in the stratum corneum, causing a change in its absorption properties, combined with the increasing quantum yields in this longer wavelength range. nih.gov

The quantum yield for the conversion of trans-urocanic acid to cis-urocanic acid has been reported to be approximately 0.50 at 310 nm, while it drops to nearly 0.05 at the absorption maximum of 268 nm. aip.org This unusual wavelength dependence highlights the complexity of the photochemical processes involved. acs.orgnih.gov

Interactive Data Table: Wavelength Dependence of trans-to-cis this compound Isomerization

Wavelength (nm)Relative Isomerization EfficiencyQuantum Yield (Φ)Key Observation
260-285Very low~0.05Excitation at the absorption maximum is inefficient for isomerization. aip.orgnih.gov
280Maximal in vitro production-Peak of the in vitro action spectrum for cis-UCA formation. nih.gov
300-320Highest-Region of greatest quantum efficiency for isomerization in solution. nih.gov
310High~0.49-0.50Excitation leads to efficient formation of the cis-isomer. aip.orgnih.gov
320-360Weak absorption-Isomerization still occurs in this UV-A range. pnas.org

Influence of Environmental Factors on Isomerization Efficiency

The efficiency of trans-to-cis this compound isomerization can be influenced by various environmental factors, including the solvent and pH. The nature of the solvent can affect the excited-state dynamics. For instance, studies in different solvents like ethanol (B145695) and dioxane show changes in the relaxation dynamics from the excited state. rsc.org

The pH of the environment is another critical factor, as it determines the protonation state of the imidazole (B134444) ring and the carboxylic acid group of this compound. mdpi.comsemanticscholar.org These different ionic forms can exhibit distinct photochemical behaviors. diva-portal.org For example, the pKa values of the imidazole moiety differ between the cis and trans isomers, which can influence their stability and interactions in different pH environments. mdpi.com The interaction of this compound with biological macromolecules, such as proteins in the stratum corneum, can also alter its absorption spectrum and, consequently, its photoisomerization efficiency. nih.gov This is believed to contribute to the red shift observed in the in vivo action spectrum for isomerization. nih.gov

Non-Photochemical Pathways for cis-Urocanic Acid Generation

While photochemical isomerization is the primary route for cis-urocanic acid formation in the skin, the possibility of other pathways has been considered.

Enzymatic Interconversion Mechanisms (if reported in literature)

The primary enzyme associated with this compound metabolism is urocanase, which catalyzes the conversion of trans-urocanic acid to imidazolonepropionate. researchgate.net The literature does not extensively report on a direct, widespread enzymatic mechanism for the interconversion between trans- and cis-urocanic acid in humans. The formation of cis-urocanic acid in the epidermis is largely attributed to UV-induced photoisomerization, as urocanase activity is absent in the stratum corneum where this compound accumulates. uva.nl However, some research has noted the existence of a this compound isomerase in the bacterium Micrococcus luteus that facilitates the interconversion of the two isomers. psu.edu

Thermal Isomerization Considerations in Biological Contexts

The potential for thermal isomerization of trans-urocanic acid to the cis-isomer under biologically relevant temperatures is generally considered to be insignificant compared to the photochemical pathway. While some studies on fish storage have noted the conversion of trans- to cis-urocanic acid at various temperatures, this is distinct from the conditions in living human skin. researchgate.net The energy barrier for thermal isomerization is typically high, and the primary driver for the accumulation of cis-urocanic acid in biological systems exposed to sunlight is UV radiation.

Reversibility and Equilibrium of cis-trans this compound Interconversion

The photoisomerization of this compound is a reversible process. uitm.edu.myresearchgate.net Not only does UV radiation convert trans-urocanic acid to the cis isomer, but it can also drive the reverse reaction, converting cis-urocanic acid back to the trans form. researchgate.net This interconversion leads to the establishment of a photostationary state, where the rates of the forward and reverse reactions are equal, and the relative concentrations of the two isomers remain constant under continuous irradiation. researchgate.net

The position of this equilibrium is dependent on the irradiation conditions. For instance, in vitro studies have shown that at equilibrium, approximately 55% of the this compound is in the cis form. nih.gov Similar percentages have been observed in vivo in mouse skin exposed to UVB radiation. nih.gov Other research indicates that the equilibrium concentration for cis-urocanic acid can reach as high as 60–70% of the total this compound in the epidermis upon UV exposure. rsc.org

The dynamics of reaching this equilibrium have also been investigated. One study examining the photoisomerization of cis-urocanic acid found that the maximal quantity of trans-urocanic acid produced was around 38%, with 62% of the cis isomer remaining unreacted, indicating the photostationary state had been reached. researchgate.net The study also noted slight variations in the photostationary state at different light irradiances. researchgate.net

The table below summarizes findings on the equilibrium composition of this compound isomers under different conditions.

Conditioncis-Urocanic Acid (%)trans-Urocanic Acid (%)Source
In vitro (at equilibrium)~55~45 nih.gov
In vivo (mouse skin, UVB exposure)~55~45 nih.gov
Epidermis (upon UV exposure)60–7030–40 rsc.org
In vitro (cis-UA irradiation, 0.40 mW cm⁻²)~62~38 researchgate.net
In vitro (cis-UA irradiation, 0.20 mW cm⁻²)~73~27 researchgate.net
In vitro (cis-UA irradiation, 0.10 mW cm⁻²)~71~29 researchgate.net

Structural and Conformational Analysis of cis-Urocanic Acid Isomer

The distinct biological activities of trans- and cis-urocanic acid isomers are rooted in their different three-dimensional structures. The cis isomer possesses a unique conformation that is crucial for its function.

Nuclear Magnetic Resonance (NMR) analysis has been a key technique in elucidating the structure of cis-urocanic acid. pnas.org These studies reveal that the ring-like structure of cis-urocanic acid is stabilized by a strong intramolecular hydrogen bond. pnas.org This bond forms between the inner nitrogen atom of the imidazole ring and the carboxylic acid group. pnas.org This intramolecular interaction is a defining feature of the cis isomer's conformation in solution. pnas.org

Theoretical and computational studies have further explored the conformational landscape of this compound isomers. photobiology.comacs.org For cis-urocanic acid, the s-trans, s-cis conformation is identified as one of the most stable forms. acs.org Quantum chemical calculations have also been employed to understand the intramolecular hydrogen bond and its influence on the molecule's properties. acs.org The structure of cis-urocanic acid can also exist in different prototropic forms, which can influence its photochemical behavior. acs.org

The table below provides key structural and physicochemical properties of cis-urocanic acid.

PropertyValue/DescriptionSource(s)
IUPAC Name (Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid wikipedia.org
Molecular Formula C₆H₆N₂O₂ wikipedia.orgscbt.com
Molar Mass 138.12 g/mol scbt.com
Key Conformational Feature Intramolecular hydrogen bond between imidazole nitrogen and carboxylic acid moiety pnas.org
pKa (Carboxylate) ~2.9 researchgate.net
pKa (Imidazole) ~7.2 researchgate.net

Metabolic Fates and Degradation of Cis Urocanic Acid

The Urocanase Pathway: Hydrolysis of Urocanic Acid to Imidazolonepropionate

The primary metabolic route for the degradation of this compound, including the cis isomer, is the urocanase pathway. This pathway is the second step in the catabolism of L-histidine. wikipedia.orgwikipedia.org The key enzyme in this process is urocanase (EC 4.2.1.49), also known as urocanate hydratase or imidazolonepropionate hydrolase. wikipedia.orgebi.ac.uk Urocanase catalyzes the hydration of urocanate to 4,5-dihydro-4-oxo-5-imidazolepropanoate, commonly known as imidazolonepropionate. wikipedia.orgebi.ac.uk This reaction is a critical juncture in histidine metabolism, ensuring the proper breakdown of this essential amino acid. wikipedia.org

Characterization of Urocanase Enzymes Across Species

Urocanase is a highly conserved enzyme found across various biological kingdoms, including bacteria, vertebrates, and even some plants like Trifolium repens (white clover). wikipedia.orgebi.ac.uk In humans, the enzyme is encoded by the UROC1 gene located on chromosome 3. wikipedia.orggenecards.org The human urocanase protein consists of 676 amino acids and functions as a homodimer, meaning it is composed of two identical subunits. wikipedia.org

A key feature of urocanase across all species is its tight binding to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is essential for its catalytic activity. wikipedia.orgebi.ac.uk

Mechanistic Aspects of Urocanase Catalysis

The catalytic mechanism of urocanase is unique in that it utilizes NAD+ not as a redox cofactor, but as an electrophile. wikipedia.orgasm.orgnih.gov The NAD+ molecule acts as an electron sink, facilitating the addition of a water molecule across the double bond of the urocanate side chain. wikipedia.orgnih.gov

The proposed mechanism involves the following key steps:

Electrophilic Attack: The tightly bound NAD+ acts as an electrophile, attacking the imidazole (B134444) ring of urocanate. wikipedia.orgnih.gov This leads to the formation of an imidazole-NAD+ adduct. nih.gov

Water Addition: The formation of the adduct promotes the addition of a water molecule to the conjugated double bond system of urocanate. wikipedia.orgnih.gov

Rearrangement and Product Formation: This is followed by a sigmatropic rearrangement, leading to the formation of 4,5-dihydro-4-oxo-5-imidazolepropanoate (imidazolonepropionate). wikipedia.org

Regulatory Networks Modulating Urocanase Activity

The activity of urocanase is subject to regulation, particularly in bacteria where the histidine utilization (hut) operon controls the expression of genes involved in histidine catabolism. In many Gram-negative bacteria, a regulatory protein known as HutC acts as a transcriptional repressor of the hut genes. nih.gov Urocanate can act as an inducer, binding to HutC and causing it to dissociate from the DNA, thereby allowing the transcription of the hut genes, including hutU (the gene for urocanase). nih.gov This allows the bacterium to utilize histidine as a source of carbon and nitrogen when preferred sources are unavailable. nih.gov

In Bacillus subtilis, imidazolepropionate, a structural analog of urocanate, acts as a competitive inhibitor of urocanase. researchgate.net Furthermore, recent research in Acinetobacter sp. has identified complex regulatory networks involving various transcription factors and elements essential for translation initiation and RNA polymerase binding, suggesting intricate control over urocanase expression. researchgate.net Post-translational modifications, such as phosphorylation, may also play a role in modulating urocanase function. researchgate.net

Subsequent Steps in Histidine Catabolism Leading from cis-Urocanic Acid Metabolites

Following the formation of imidazolonepropionate from this compound, the catabolic pathway continues. Imidazolonepropionate is a relatively unstable compound. nih.gov It is hydrolyzed by the enzyme imidazolonepropionase (HutI) to N-formiminoglutamate (FIGLU). wikipedia.orgresearchgate.net

From N-formiminoglutamate, the pathway can diverge depending on the organism. researchgate.net

In some bacteria like Aerobacter aerogenes, Salmonella typhimurium, and Bacillus subtilis, N-formiminoglutamate is hydrolyzed to formamide (B127407) and glutamate (B1630785) by the enzyme formiminoglutamate hydrolase (HutG). researchgate.net

In the liver of animals, the formimino group of N-formiminoglutamate is transferred to tetrahydrofolic acid, yielding glutamate. researchgate.net

In other bacteria, such as some pseudomonads, N-formiminoglutamate is hydrolyzed to ammonia (B1221849) and N-formyl-L-glutamate, which is then further broken down to glutamate and formate. researchgate.net

Ultimately, these pathways converge on the production of glutamate, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.org

Excretion and Elimination Pathways of this compound Isomers

Under normal physiological conditions in mammals, histidine is completely metabolized in the liver, and therefore, very little this compound is found in the urine. wikipedia.orgnih.gov However, this compound does accumulate in the skin, where it is derived from the breakdown of filaggrin, a histidine-rich protein. nih.gov In the skin, the absence of urocanase activity prevents its further degradation. nih.gov

The primary route of elimination for excess this compound, which can occur due to genetic defects in its metabolism, is through the urine. wikipedia.orgwikipedia.org This condition is known as urocanic aciduria. wikipedia.orgwikipedia.org The excretion of this compound in sweat is also documented. nih.gov

Implications of Impaired this compound Metabolism: Mechanistic Insights from Genetic Models

Inherited deficiency of the urocanase enzyme leads to the metabolic disorder known as urocanic aciduria. wikipedia.orgwikipedia.org This is an autosomal recessive condition caused by mutations in the UROC1 gene. genecards.orgcsic.es Individuals with urocanase deficiency have elevated levels of this compound in their urine and blood. wikipedia.orgresearchgate.net

Studies on patients with urocanic aciduria have provided valuable mechanistic insights into the function of the urocanase enzyme. For example, specific mutations identified in the UROC1 gene, such as p.L70P and p.R450C, have been shown to have pathological effects. csic.esresearchgate.net In silico analysis and in vitro expression studies of these mutations have demonstrated how they can alter the structure and function of the urocanase enzyme. researchgate.net The p.R450C mutation, for instance, affects a highly conserved residue that is critical for the interaction between urocanase and its substrate, urocanate. csic.esresearchgate.net The substitution of arginine with cysteine at this position disrupts a salt bridge necessary for substrate binding, rendering the enzyme inactive. csic.esresearchgate.net This lack of activity leads to the accumulation of this compound. csic.es While some individuals with urocanic aciduria are asymptomatic, others may exhibit symptoms such as mental retardation and ataxia, suggesting that the buildup of this compound or its metabolites may have neurological consequences. genecards.orgcsic.es

Biochemical and Molecular Roles of Cis Urocanic Acid

cis-Urocanic Acid as a Chromophore and UV Absorber in Biological Systems

As a primary absorber of UV radiation in the skin, urocanic acid plays a dual role. neurology.orgtaylorandfrancis.com While its trans-form offers some level of natural photoprotection, the formation of the cis-isomer initiates distinct photochemical and biological activities. nih.govnih.gov

Spectroscopic Properties and UV Protection Mechanisms

Both cis- and trans-urocanic acid exhibit strong absorption in the UVB spectrum (280-320 nm), with absorption peaks around 268-270 nm. researchgate.netresearchgate.net This characteristic allows them to act as endogenous sunscreens, absorbing UV photons that could otherwise damage cellular components like DNA. wikipedia.orgtaylorandfrancis.com However, the UV-absorbing property of trans-UCA leads to its conversion to cis-UCA, a process that is central to its biological effects. wikipedia.orguva.nl While trans-UCA was initially considered a natural photoprotectant, its sunscreening effect is relatively low compared to commercial sunscreens. nih.govrsc.org The efficiency of the trans-to-cis isomerization is dependent on the wavelength of the UV radiation. nih.gov

The UV absorption profiles of both isomers are broadly similar, though the molar absorptivity of the cis-isomer is lower. researchgate.net Both isomers also exhibit weak fluorescence. researchgate.net The absorption spectrum of this compound extends into the UV-A range (320-400 nm), and while the photochemistry in this region is less efficient, the higher proportion of UV-A in sunlight suggests it could still be biologically significant. nih.gov

Photoreactivity and Photo-Adduct Formation

Upon UV irradiation, cis-urocanic acid is not only formed but can also participate in further photochemical reactions. Studies have shown that UV radiation can induce the formation of adducts between this compound and DNA, specifically cyclobutane (B1203170) adducts, with UV-C radiation being more efficient than UV-B. uva.nlnih.gov However, the biological significance of these adducts in mediating immunosuppression is questionable, as DNA photolyase, an enzyme that repairs UV-induced DNA damage, is not significantly active on UCA-DNA adducts. nih.gov

Beyond adduct formation, this compound can undergo other UV-induced transformations. In frozen aqueous solutions, UV irradiation can lead to the formation of a photodimer of UCA. uva.nl Furthermore, both isomers can undergo photo-ionization upon pulsed laser irradiation. researchgate.net There is also evidence that cis-UCA can generate reactive oxygen species (ROS) in keratinocytes, leading to oxidative stress and potential cell damage. uitm.edu.my

Immunomodulatory Activities of cis-Urocanic Acid: Mechanistic Investigations in Cellular and Animal Models

Cis-UCA is recognized as a key mediator of UV-induced immunosuppression, influencing various components of the immune system. nih.govaai.org Its effects are systemic, meaning that its formation in the skin can impact immune responses throughout the body. plos.orgnih.gov

Interactions with Immune Cell Receptors and Signaling Pathways (e.g., 5-HT2A receptor)

A significant breakthrough in understanding the immunomodulatory mechanism of cis-UCA was the discovery of its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. Research has identified cis-UCA as an agonist for the 5-HT2A receptor, binding to it with high affinity (Kd = 4.6 nM). medchemexpress.comtargetmol.compnas.orgnih.gov This interaction is believed to be a primary pathway through which cis-UCA exerts its immunosuppressive effects. wikipedia.orgpnas.org

Structural similarities between cis-UCA and serotonin allow it to bind to this receptor, initiating downstream signaling cascades that lead to immune suppression. pnas.org Evidence for this includes the ability of 5-HT2A receptor antagonists, like ketanserin, to block cis-UCA-induced immune suppression in mice. pnas.org Furthermore, anti-serotonin antibodies can also block the immunosuppressive effects of both UV radiation and cis-UCA. pnas.org While the 5-HT2A receptor is a key target, it's possible that other pathways are also involved in the complex immunomodulatory actions of cis-UCA. wikipedia.orgkcl.ac.uk

Modulation of Cytokine Production and Immune Cell Function (e.g., IL-10, T-regulatory cells, antigen-presenting cells)

Cis-UCA significantly alters the production of cytokines and the function of various immune cells. One of its most prominent effects is the enhancement of Interleukin-10 (IL-10) production. aai.orgoup.com Studies have shown that cis-UCA stimulates activated CD4+ T cells to produce IL-10, which is a potent immunosuppressive cytokine. aai.orgoup.com This increased IL-10 can, in turn, inhibit the function of antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines like IL-2 and IFN-γ. aai.org

In addition to T cells, cis-UCA also affects other immune cells. It has been shown to induce the production of IL-10 in B cells. uitm.edu.my Furthermore, cis-UCA can increase the percentage of CD4+CD25+FoxP3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. neurology.orgnih.gov

The function of antigen-presenting cells, such as Langerhans cells and dendritic cells, is also impaired by cis-UCA. neurology.orgnih.govoup.com It inhibits their ability to present tumor antigens, which may contribute to the development of skin cancer. aai.orgoup.comnih.gov This effect on APCs appears to be a direct consequence of cis-UCA action. aai.orgnih.gov In vitro studies have also shown that cis-UCA can decrease the lipopolysaccharide (LPS)-induced secretion of the chemokine CXCL1 from bone marrow-derived APCs. plos.orgnih.gov

Interestingly, in human keratinocytes, cis-UCA has been found to increase the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in a dose-dependent manner. researchgate.net This suggests that the effects of cis-UCA can be cell-type specific.

Here is an interactive data table summarizing the effects of cis-Urocanic Acid on cytokine production:

Cytokine Effect Cell Type References
IL-10 Increased production CD4+ T cells, B cells neurology.orguitm.edu.myaai.orgoup.com
PGE2 Increased secretion Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG)-specific T cells neurology.org
IFN-γ Inhibited production MBP and MOG-specific T cells, Spleen cells neurology.orgaai.org
IL-2 Decreased production Spleen cells aai.org
TNF-α Increased secretion Human keratinocytes researchgate.net
IL-6 Increased secretion Human keratinocytes researchgate.net
IL-8 Increased secretion Human keratinocytes researchgate.net
CXCL1 Reduced expression/secretion Colonic tissue, Bone marrow-derived antigen-presenting cells plos.orgnih.gov
IL-17A Increased expression Colonic tissue plos.orgnih.gov

Molecular Targets and Downstream Effectors of cis-Urocanic Acid in Immune Regulation

The primary molecular target for the immunomodulatory effects of cis-UCA is the 5-HT2A receptor. pnas.orgnih.gov Activation of this receptor on immune cells, including dendritic cells, is a critical step in initiating immune suppression. pnas.org

In keratinocytes, cis-UCA can up-regulate the expression of cyclooxygenase-2 (PTGS2), leading to increased production of prostaglandin (B15479496) E2 (PGE2), another molecule with immunomodulatory properties. researchgate.net The signaling pathways in keratinocytes that lead to the production of pro-inflammatory cytokines appear to be independent of the 5-HT2A and platelet-activating factor (PAF) receptors. kcl.ac.uknih.gov

The collective evidence points to a multi-faceted mechanism of action for cis-UCA, where it acts as a systemic immunomodulator by targeting specific receptors on immune cells, altering cytokine profiles, and impairing the function of key players in the immune response.

Role in Skin Homeostasis and Epidermal Barrier Function: Cellular and Molecular Mechanisms

Cis-urocanic acid (cis-UCA), formed from its trans isomer upon exposure to ultraviolet radiation (UVR), plays a multifaceted role in maintaining the delicate balance of the skin. researchgate.net While its immunosuppressive properties are well-documented, its influence extends to the fundamental processes of skin homeostasis and the integrity of the epidermal barrier. researchgate.netuitm.edu.my This involves intricate interactions at the cellular and molecular level, particularly with keratinocytes, the primary cells of the epidermis, and as a component of the skin's natural moisturizing factor (NMF).

Influence on Keratinocyte Biology and Differentiation

Cis-UCA directly influences the behavior of keratinocytes, the building blocks of the epidermis. aai.org Studies have shown that cis-UCA can initiate the transcription of a specific set of genes within primary human keratinocytes. aai.orgmdpi.com This is a significant finding, as the trans isomer has little to no such effect. aai.org

The genes upregulated by cis-UCA are often associated with critical cellular processes, including:

Apoptosis (programmed cell death) aai.org

Cell growth arrest aai.org

Cytokine production aai.org

Oxidative stress aai.org

A notable effect of cis-UCA on keratinocytes is the dramatic induction of prostaglandin-endoperoxide synthase-2 (PTGS2 or COX-2), which leads to an increased secretion of prostaglandin E2 (PGE2). aai.org Furthermore, cis-UCA enhances the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in a dose-dependent manner. aai.org These actions are often mediated through the activation of the transcription factor NF-κB and the induction of lipid peroxidation. aai.org

Interestingly, while some studies initially suggested that the effects of cis-UCA on immune suppression were mediated through serotonin (5-HT2A) or platelet-activating factor (PAF) receptors, further research on primary human keratinocytes has indicated that cis-UCA stimulates the production of these immunomodulatory mediators through a pathway independent of these receptors. nih.gov This highlights the complexity of cis-UCA's signaling mechanisms within the skin. The process of keratinocyte differentiation is fundamental to the formation of the stratum corneum, the outermost layer of the epidermis that provides the primary barrier function. frontiersin.org While trans-UCA is a direct product of filaggrin breakdown during this process, the subsequent conversion to cis-UCA by UVR introduces a bioactive molecule that can modulate the local microenvironment. researchgate.netnih.gov

Participation in Natural Moisturizing Factor Composition and Function

The natural moisturizing factor (NMF) is a complex mixture of water-soluble compounds found within the corneocytes of the stratum corneum. mhmedical.com Its primary role is to maintain adequate hydration of the skin, which is crucial for the flexibility and integrity of the epidermal barrier. mhmedical.com this compound, in its trans form, is a significant component of NMF, arising from the enzymatic deamination of the amino acid histidine, which is released during the breakdown of the protein filaggrin. researchgate.netmhmedical.comnih.gov

Upon exposure to UV radiation, trans-UCA is isomerized to cis-UCA. While trans-UCA contributes to the acidic pH of the skin surface and its hygroscopic nature helps to retain water, the presence of cis-UCA also influences the skin's barrier function, albeit through different mechanisms. researchgate.netnih.gov For instance, in conditions like atopic dermatitis, where the skin barrier is compromised, reduced levels of trans-UCA due to filaggrin deficiency can impair skin hydration and pH balance. uitm.edu.mynih.gov Some studies suggest that topical application of cis-UCA can improve barrier function in such conditions by reducing transepidermal water loss (TEWL) and erythema, likely through its anti-inflammatory effects. uitm.edu.mytaylorandfrancis.com

Putative Roles in Other Physiological Processes: Mechanistic Explorations in Non-Human Models

The influence of cis-urocanic acid extends beyond the skin, as suggested by studies in non-human models which have revealed its potential systemic effects. researchgate.net Once formed in the skin, cis-UCA can be distributed systemically, where it can modulate immune responses in distant organs. plos.org

For example, in a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, subcutaneous administration of cis-UCA was shown to ameliorate the severity of the intestinal inflammation. plos.org This protective effect was associated with a reduction in the colonic expression of the chemokine CXCL1 and the preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for immune tolerance. plos.org However, this beneficial effect was not observed in IL-10 deficient mice, suggesting that the anti-inflammatory action of cis-UCA in this model is dependent on the presence of this key anti-inflammatory cytokine. plos.org

Furthermore, in rodent models, cis-UCA has demonstrated anti-inflammatory effects in other tissues, including the bladder and the eye. researchgate.net For instance, in a study on human retinal pigment epithelial (RPE) cells, cis-UCA was found to be cytoprotective and to reduce the levels of inflammatory mediators like IL-1β and IL-18 following UVB irradiation. researchgate.netresearchgate.net This suggests a potential role for cis-UCA in mitigating inflammation in ocular tissues. researchgate.netresearchgate.net These findings in non-human models and in vitro systems highlight the potential for cis-UCA to exert systemic immunomodulatory effects, opening avenues for further investigation into its broader physiological roles. researchgate.netplos.org

Advanced Analytical Methodologies for Cis Urocanic Acid Quantification and Characterization

Chromatographic Techniques for Isomer Separation and Detection

Chromatographic methods are fundamental to the analysis of cis-urocanic acid, primarily due to the need to separate it from its trans isomer, which is often present in much higher concentrations. The subtle structural difference between these two geometric isomers necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the separation and quantification of urocanic acid isomers. nih.govresearchgate.netup.pt Its versatility allows for the analysis of samples from various biological sources, including skin, urine, and plasma. uva.nl

Reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column can be used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov To enhance separation, ion-pairing reagents such as sodium heptanesulphonate may be added to the mobile phase. nih.gov The separation of cis- and trans-urocanic acid from their precursor, histidine, can be achieved using a mobile phase of aqueous triethylammonium (B8662869) phosphate (B84403) (TEAP) and acetonitrile. researchgate.net Specialized columns, such as those with β-Cyclodextrin, have also been successfully utilized to resolve the isomers. researchgate.net

Detection is most commonly achieved using a UV/Vis detector, as this compound is a strong chromophore. nih.govup.pt The detection wavelength is typically set around 263-268 nm to monitor both isomers. researchgate.netescholarship.orgnih.gov This method provides robust and reproducible quantification, with detection limits reported to be as low as 45 pmol for cis-urocanic acid in urine samples. uva.nl

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). nih.govapri.com.au This combination, known as LC-MS, provides not only retention time data but also mass-to-charge ratio information, which aids in the definitive identification of the compounds. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (HILIC-MS/MS) has been developed for the simultaneous determination of cis-urocanic acid and other metabolites in human stratum corneum without the need for derivatization. nih.gov This method offers high sensitivity, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov

ParameterHPLC-UV/VisHPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Common Column C18, β-CyclodextrinC18, Amide
Mobile Phase Example Phosphate buffer/acetonitrile with ion-pairing agent. nih.govWater/acetonitrile gradient. nih.gov
Detection Wavelength ~264-268 nm. nih.govescholarship.orgN/A
Sensitivity Picomole range. uva.nlNanogram per milliliter range. nih.gov
Advantages Robust, cost-effective, widely available.High sensitivity and specificity, definitive identification. nih.gov
Disadvantages Lower specificity than MS, potential for co-eluting interferences.Higher cost and complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolomic analysis, including the detection of cis-urocanic acid. scielo.brscielo.br However, due to the low volatility and polar nature of this compound, a derivatization step is necessary before analysis. scielo.brscielo.br This process involves chemically modifying the analyte to increase its volatility and thermal stability. scielo.br

Common derivatization methods include silylation, where active hydrogens in functional groups like carboxylic acids and amines are replaced with a trimethylsilyl (B98337) (TMS) group. scielo.brresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. researchgate.net Another approach is oximation followed by silylation, which is particularly useful for protecting carbonyl groups. scielo.br Alkylation using reagents like ethyl chloroformate (ECF) is also a viable derivatization strategy. pragolab.cz

Once derivatized, the sample is introduced into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. scielo.br GC-MS offers high resolution and sensitivity, making it suitable for identifying biomarkers in complex biological samples. scielo.br

Derivatization AgentPurposeReference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation to increase volatility. researchgate.net
Methoxyamine hydrochloride (MeOX)Oximation to protect carbonyl groups. researchgate.net
Ethyl chloroformate (ECF)Alkylation to form volatile derivatives. pragolab.cz

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the structural confirmation and quantitative measurement of cis-urocanic acid. These methods exploit the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in cis-Urocanic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cis-urocanic acid. Analysis by ¹H and ¹³C NMR confirms the ring-like structure of cis-urocanic acid, which is stabilized by a strong intramolecular hydrogen bond between the imidazole (B134444) ring's inner nitrogen and the carboxylic acid moiety. pnas.org This structural feature is a key differentiator from the trans isomer.

NMR studies have been conducted to investigate the pKa values of cis-urocanic acid. By monitoring the chemical shifts of ¹H and ¹³C nuclei as a function of pH, the stepwise pKa values have been determined. researchgate.net For example, in a 90% acetone-d₆, 10% H₂O solvent system, nonlinear least-squares regression analysis of NMR data yielded pK₁ and pK₂ values of 2.9 and 7.2, respectively, for multiple protons. researchgate.net The extreme downfield chemical shift of a specific ¹H resonance provides evidence for the strengthening of the intramolecular hydrogen bond due to coulombic interactions between the charged imidazolium (B1220033) and carboxylate groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used and straightforward method for determining the concentration of cis-urocanic acid. escholarship.orgrsc.org As a potent chromophore, this compound exhibits strong absorption in the UV region of the electromagnetic spectrum. taylorandfrancis.com

The concentration of cis-urocanic acid can be determined spectrophotometrically by measuring its absorbance at a specific wavelength. pnas.org The UV absorption spectrum of cis-urocanic acid is distinct from that of the trans isomer, allowing for their differentiation. rsc.org For instance, UV-vis spectra of cis-urocanic acid can be used to monitor its concentration changes, such as in studies investigating its binding to metal ions like Cu(II). researchgate.net The method is also fundamental in HPLC systems equipped with UV detectors for the quantification of the separated isomers. nih.govnih.gov The absorbance is typically measured around 268 nm for quantification purposes in such systems. escholarship.org

Spectroscopic TechniqueInformation ObtainedKey Findings for cis-Urocanic Acid
NMR Spectroscopy Detailed structural information, pKa values.Confirms the intramolecular hydrogen-bonded ring structure. pnas.org Determined pKa values of 2.9 and 7.2 in a mixed solvent system. researchgate.net
UV-Vis Spectroscopy Concentration measurement, monitoring of reactions.Strong absorption in the UV range allows for quantification. escholarship.orgpnas.org Used as a detection method in HPLC. nih.govnih.gov

Mass Spectrometry-Based Platforms for High-Throughput Analysis of this compound Metabolites

Mass spectrometry (MS) has become a cornerstone in metabolomics, offering high-throughput and sensitive analysis of a wide array of metabolites, including this compound and its derivatives. nih.govresearchgate.net MS-based platforms are particularly valuable for clinical investigations due to their high sensitivity, low detection limits, and accurate identification capabilities. nih.govup.pt

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful configuration used in metabolomic profiling to identify and quantify endogenous metabolites. koreamed.orgnih.gov In such studies, this compound has been identified as a metabolite that shows significant changes in response to certain stimuli or treatments. koreamed.orgresearchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis. nih.gov

For high-throughput applications, automated sample preparation workflows can be integrated with GC-MS or LC-MS systems. pragolab.cz These platforms enable the rapid analysis of a large number of samples, which is crucial for large-scale metabolomic studies. The development of metabolite libraries containing mass spectral data further aids in the rapid identification of compounds like this compound in complex biological matrices. pragolab.cz The integration of MS with various chromatographic techniques provides a robust and comprehensive approach to studying the metabolome, including the intricate pathways involving cis-urocanic acid.

LC-MS/MS for Isomer-Specific Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of cis-UCA in complex biological samples such as plasma, urine, and skin extracts. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography, which can resolve the cis and trans isomers, with the high selectivity and sensitivity of tandem mass spectrometry for detection. researchgate.net

The core principle involves chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC), followed by ionization of the target molecule and subsequent fragmentation. jst.go.jp The mass spectrometer is set to monitor specific precursor-to-product ion transitions for cis-UCA, a mode known as Multiple Reaction Monitoring (MRM). This allows for highly specific detection, even in the presence of a multitude of other compounds found in biological matrices. science.gov For instance, a validated LC-MS/MS method was successfully used to analyze cis-UCA concentrations in human plasma and urine, demonstrating its suitability for pharmacokinetic studies. medicaljournals.se In such studies, the concentrations in plasma and urine were found to be below the detection limits of 0.2 µg/ml and 2 µg/ml, respectively, indicating negligible systemic exposure from topical applications. medicaljournals.se

The ability to distinguish between the isomers is crucial, as their biological activities differ significantly. acs.org High-performance liquid chromatography (HPLC) methods, often coupled with MS, have proven advantageous for this purpose, allowing for accurate identification and quantification essential for clinical investigations. researchgate.net

Table 1: Examples of LC-MS/MS Methods for this compound Isomer Quantification

ParameterMethod 1 (Human Plasma/Urine)Method 2 (Human Stratum Corneum)Method 3 (Human Urine)
Analytical Technique LC-MS/MSHILIC-ESI-MS/MSHPLC with UV Detection
Matrix Plasma, UrineStratum CorneumUrine
Sample Preparation Not specifiedNot specifiedC18 Solid-Phase Extraction (SPE)
Separation Principle Not specifiedHydrophilic InteractionReverse-Phase
Detection Tandem Mass SpectrometryElectrospray Ionization Tandem MSUV Absorbance (268 nm)
Lower Limit of Detection (LOD) 0.2 µg/ml (plasma), 2 µg/ml (urine) medicaljournals.seNanomolar range jst.go.jp5 pmol escholarship.org
Key Finding Negligible systemic exposure after topical application. medicaljournals.seRapid and simultaneous determination of cis/trans-UCA. jst.go.jpUCA ratio (cis/trans) increases after UV exposure. escholarship.org

Development of Targeted Metabolomics Approaches for cis-Urocanic Acid

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, often linked to specific metabolic pathways of interest. nih.gov Cis-Urocanic acid is increasingly included in these targeted panels due to its role as a key signaling molecule and biomarker in various physiological and pathological processes, including immune modulation and skin diseases. nih.govresearchgate.net

Developing a targeted metabolomics approach involves creating a highly specific and sensitive method, typically using LC-MS/MS in MRM mode, to quantify cis-UCA alongside other relevant metabolites. science.gov This allows researchers to study the interplay between cis-UCA and other components of a metabolic network. For example, metabolomic studies in psoriatic lesions have identified decreased levels of this compound, suggesting a potential deficit in local immunosuppression mediated by cis-UCA. nih.gov In studies of inflammation, cis-UCA has been identified as a potential biomarker, with its levels changing in response to inflammatory stimuli. researchgate.net These targeted approaches are critical for elucidating the mechanisms behind diseases and for discovering potential biomarkers for diagnosis and treatment monitoring. innovareacademics.in

Table 2: Inclusion of cis-Urocanic Acid in Targeted Metabolomics Studies

Study FocusBiological MatrixAssociated PathwayKey Finding Related to UCA
Psoriatic Disease Skin LesionsHistidine Metabolism, Immune RegulationA decrease in this compound was observed in psoriatic lesions compared to non-involved skin, potentially indicating a deficit of local immunosuppression. nih.gov
Inflammatory Models Serum, UrineHistidine MetabolismThis compound was identified as a potential biomarker in a carrageenan-induced inflammation model. researchgate.net
UVB-Exposed Skin Skin TissueAmino Acid MetabolismCis-UCA was identified as a key discriminating metabolite characterizing the skin's response to chronic UVB exposure. scielo.br

Method Validation and Considerations for Biological Sample Preparation and Matrix Effects

The reliability of quantitative data for cis-UCA depends on rigorous method validation and careful management of pre-analytical variables, especially sample preparation and matrix effects. researchgate.net

Method Validation: A quantitative bioanalytical method must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. For cis-UCA, this involves assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, and recovery. escholarship.org For example, one HPLC method for UCA isomers in urine reported a mean recovery of 92.6% for cis-UCA. escholarship.org Accuracy is often assessed via spike-and-recovery experiments, where a known amount of the analyte is added to the biological matrix. nih.gov It is generally accepted that accuracy should be within ±15% for quantitative LC-MS/MS methods. nih.gov

Biological Sample Preparation: Biological matrices are complex, containing numerous components like salts, lipids, and proteins that can interfere with analysis. researchgate.net The goal of sample preparation is to remove these interferences while efficiently extracting cis-UCA. Common techniques include:

Protein Precipitation (PP): A simple method where a solvent like acetonitrile is used to precipitate proteins from plasma or tissue homogenates. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). scielo.br

Solid-Phase Extraction (SPE): Considered a more effective cleanup method, SPE uses a solid sorbent to bind either the analyte of interest or the interfering components of the matrix. nih.govresearchgate.net For instance, C18 SPE columns have been used to purify UCA isomers from urine before HPLC analysis. escholarship.org This technique is highly effective at removing salts and phospholipids, which are major sources of matrix effects.

Matrix Effects: Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample that can suppress or enhance the ionization of the target analyte. nih.gov This can lead to inaccurate quantification. nih.gov Phospholipids are a primary cause of matrix effects in plasma and serum analysis. Strategies to mitigate matrix effects include:

Optimized Sample Cleanup: Employing robust sample preparation techniques like SPE or specific phospholipid removal technologies can significantly reduce interfering components. nih.gov

Chromatographic Separation: Adjusting the LC method to chromatographically separate cis-UCA from the bulk of matrix components is a crucial step. nih.gov

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the preferred approach for compensating for matrix effects. A SIL-IS for cis-UCA (e.g., containing ¹³C or ¹⁵N) will have nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, thus enabling accurate correction and reliable quantification. nih.gov

Table 3: Summary of Method Validation and Sample Preparation Considerations

ParameterDescriptionCommon Values / ApproachesReference
Accuracy Closeness of measured value to the true value.Generally within ±15% relative error. nih.gov
Recovery Efficiency of the extraction process.92.6% for cis-UCA from urine using SPE. escholarship.org
Sample Preparation Isolation of analyte from matrix.Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). researchgate.net
Matrix Effect Mitigation Minimizing interference from biological components.Advanced sample cleanup (SPE), use of Stable Isotope-Labeled Internal Standards (SIL-IS). nih.gov
LOD (Urine) Lowest concentration that can be reliably detected.5 pmol (HPLC-UV). escholarship.org
LOQ (Plasma) Lowest concentration that can be reliably quantified.0.2 µg/ml (LC-MS/MS). medicaljournals.se

Genetic and Evolutionary Perspectives of Urocanic Acid Metabolism

Comparative Genomics of Histidine Ammonia-Lyase and Urocanase Genes Across Species

The genes encoding histidine ammonia-lyase (HAL) and urocanase are found across a wide range of organisms, from bacteria to humans, indicating their ancient origins. nih.gov In many bacteria, the genes for histidine utilization, including HAL (hutH) and urocanase (hutU), are often organized in operons, allowing for coordinated regulation in response to the presence of histidine. nih.govnih.gov For instance, in Pseudomonas putida, the hutU and hutH genes are transcribed together and induced by urocanate. nih.gov

Comparative analysis of the amino acid sequences of these enzymes reveals significant homology across diverse species. For example, the HAL protein sequence from Pseudomonas putida shares 42% identity with that of Bacillus subtilis. nih.gov Similarly, a high degree of similarity is observed among urocanases from various bacteria, including both mesophilic and psychrotrophic Pseudomonas species. nih.gov These enzymes often contain conserved motifs, such as the Rossmann fold for NAD+ binding in urocanase, and conserved active site residues. nih.gov

In vertebrates, the situation can be more complex. For example, the frog genus Xenopus possesses two distinct HAL genes, HAL1 and HAL2, which share about 84% identity with each other and with mammalian HAL. nih.gov This suggests a gene duplication event occurred in the amphibian lineage after the split from mammals, or that one of the HAL genes was lost in mammals during evolution. nih.gov

The table below provides a comparative overview of the key enzymes in urocanic acid metabolism across different organisms.

Organism TypeGene/EnzymeKey Genomic Features
Bacteria (e.g., Pseudomonas, Bacillus)hutH (HAL), hutU (Urocanase)Often organized in inducible hut operons. nih.govnih.gov
Amphibians (e.g., Xenopus laevis)HAL1, HAL2Two duplicated HAL genes with differential expression. nih.gov
Mammals (e.g., Humans, Mice)HAL, UROC1Single HAL gene; Urocanase is absent in the epidermis. nih.govnih.gov

Evolutionary Conservation and Divergence of this compound Pathways

The core three steps of histidine degradation, starting with its conversion to this compound, are conserved from bacteria to humans. nih.gov This conservation underscores the fundamental metabolic importance of this pathway. In many organisms, the pathway allows for the utilization of histidine as a source of carbon and nitrogen. nih.gov

However, significant divergence is also evident. A primary example is the accumulation of this compound in the mammalian epidermis. nih.gov While the liver completely metabolizes histidine, the skin lacks urocanase activity. nih.gov This tissue-specific inactivation leads to the buildup of trans-urocanic acid, which constitutes about 0.5% of the dry weight of the epidermis. nih.gov This accumulation is not a metabolic accident but appears to be an evolutionary adaptation, as this compound serves as a natural sunscreen. nih.govresearchgate.net

Phylogenetic analyses of HAL and related enzymes, such as phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), suggest they share a common evolutionary origin from an ancestral bacterial enzyme. frontiersin.org These enzymes, part of the MIO-dependent family, likely evolved to produce radioprotective compounds like this compound and flavonoids in response to environmental pressures such as UV radiation. frontiersin.org

The evolution of the urocanase enzyme also shows interesting divergence. Phylogenetic trees based on urocanase amino acid sequences suggest a clear separation between gram-negative and gram-positive bacteria, indicating an early evolutionary split. nih.govasm.org

Genetic Variations and Polymorphisms Affecting this compound Metabolism in Model Organisms

Genetic variations within the genes of the this compound pathway can have significant impacts on metabolism and phenotype. Studies in model organisms have been crucial for understanding these effects.

In mice, natural genetic variation in the activity of histidine ammonia-lyase has been observed between different inbred strains. nih.gov This variation highlights the potential for genetic background to influence histidine and this compound levels.

In the nematode Caenorhabditis elegans, mutations in the haly-1 gene, which is homologous to the vertebrate HAL gene, lead to increased levels of histidine. plos.org These mutant worms exhibit resistance to zinc and nickel toxicity, suggesting that the buildup of histidine, a metal chelator, provides a protective effect. plos.org This finding demonstrates a novel role for the histidine catabolism pathway in metal homeostasis. plos.org

In dairy cattle (Bos taurus), single nucleotide polymorphisms (SNPs) within the HAL gene have been associated with milk production traits. nih.govresearchgate.net Fifteen SNPs were identified, with some located in the promoter, introns, and exons. researchgate.net Five of these SNPs showed significant associations with milk yield and other production characteristics, indicating that variations in this gene can influence commercially important traits. nih.gov

In humans, mutations in the UROC1 gene, which encodes urocanase, are responsible for the rare autosomal recessive disorder urocanic aciduria. csic.esnih.gov This condition is characterized by the accumulation and excretion of large amounts of this compound due to deficient urocanase activity. csic.es Specific mutations, such as p.L70P and p.R450C, have been identified in patients. csic.esnih.gov Functional studies have shown that these mutations can disrupt the enzyme's structure and eliminate its catalytic activity. csic.esnih.gov

The table below summarizes key genetic variations in this compound metabolism genes found in different model organisms.

Model OrganismGeneType of VariationPhenotypic Consequence
Mouse (Mus musculus)HalNatural variation in activityDifferences in histidine metabolism between strains. nih.gov
Nematode (C. elegans)haly-1Loss-of-function mutationsElevated histidine levels, resistance to heavy metal toxicity. plos.org
Cattle (Bos taurus)HALSingle Nucleotide Polymorphisms (SNPs)Associated with variations in milk production traits. nih.govresearchgate.net
Human (Homo sapiens)UROC1Point mutations (e.g., p.L70P, p.R450C)Urocanic aciduria, a metabolic disorder. csic.esnih.gov

Phylogenetic Analysis of Enzymes Involved in this compound Biosynthesis and Degradation

Phylogenetic analysis provides deep insights into the evolutionary relationships of the enzymes responsible for this compound metabolism.

Histidine Ammonia-Lyase (HAL): HAL belongs to a larger family of aromatic amino acid ammonia-lyases that likely share a common ancestor. frontiersin.org Phylogenetic trees constructed from the sequences of these enzymes show distinct clusters. One major cluster contains phenylalanine ammonia-lyases (PALs), while another comprises bacterial tyrosine ammonia-lyases (TALs) and most histidine ammonia-lyases (HALs). frontiersin.org This suggests that these enzymes, despite their different substrate specificities, evolved from a common ancestral gene. frontiersin.org The analysis of Xenopus HAL genes further supports this, showing that the duplicated amphibian genes cluster separately, with the mammalian HAL being more closely related to Xenopus HAL2. nih.gov

Urocanase: Phylogenetic analysis of urocanase reveals a clear evolutionary divide. The sequences from gram-negative bacteria (like Pseudomonas and Vibrio) and gram-positive bacteria (like Bacillus and Streptomyces) form two distinct clusters. asm.org This indicates that the urocanase gene diverged early in bacterial evolution. asm.org Interestingly, a urocanase sequence identified from a plant, Trifolium repens, clusters with the gram-negative bacterial enzymes, suggesting a possible horizontal gene transfer event. asm.org Structural and sequence comparisons within the urocanase family highlight conserved regions critical for function, such as the NAD+ binding domain and key catalytic residues, which are maintained across these evolutionary divides. nih.gov

In Vitro and in Vivo Model Systems for Studying Cis Urocanic Acid

Cell Culture Models for Investigating Cellular Responses to cis-Urocanic Acid

In vitro cell culture models provide a controlled environment to study the direct effects of cis-UCA on specific cell types, minimizing the complex interactions present in a whole organism.

Primary Cell Cultures (e.g., Keratinocytes, Immune Cells)

Primary cells, which are isolated directly from tissues, are valuable for studying cellular responses in a context that closely mimics their in vivo state.

Primary Human Keratinocytes: These cells are a key model for studying the effects of cis-UCA in the skin. Research has shown that cis-UCA can induce gene transcription in primary human keratinocytes, leading to the production of immunomodulatory mediators. aai.orgaai.org Specifically, cis-UCA has been demonstrated to upregulate the expression of prostaglandin-endoperoxide synthase-2, resulting in an increased secretion of prostaglandin (B15479496) E2 (PGE2). aai.orgaai.orgplos.orgresearchgate.net This, in turn, can activate NF-κB and lead to the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. aai.orgaai.orgplos.org Studies have also indicated that cis-UCA can trigger the production of reactive oxygen species (ROS) in keratinocytes. researchgate.net

Immune Cells: The immunomodulatory properties of cis-UCA are a major area of investigation.

Langerhans Cells (LCs): As the primary antigen-presenting cells (APCs) in the epidermis, LCs are a critical target for cis-UCA. In vitro studies have shown that cis-UCA can inhibit the ability of LCs to present tumor antigens, a process that can be reversed by IL-12. aai.org However, other research using human LCs found that cis-UCA did not directly affect their allostimulatory function. nih.gov

T-Lymphocytes: Cis-UCA has been shown to directly target CD4+ T-cells. aai.org In vitro studies have demonstrated that cis-UCA can enhance the production of the anti-inflammatory cytokine IL-10 by activated CD4+ T-cells. plos.orgaai.org This effect is thought to contribute to its immunosuppressive properties.

Neutrophils and Monocytes: Cis-UCA has been shown to suppress the activation of human neutrophils in vitro. plos.org It can also affect monocyte function, as demonstrated by studies on bone marrow-derived antigen-presenting cells where cis-UCA decreased LPS-induced CXCL1 secretion. plos.org

Dermal Mast Cells: These cells have been identified as critical to the immunosuppressive effects of cis-UCA in mice. nih.gov

Table 1: Effects of cis-Urocanic Acid on Primary Cell Cultures

Cell Type Model System Key Findings
Primary Human Keratinocytes In vitro culture Upregulates prostaglandin-endoperoxide synthase-2, leading to increased PGE2 secretion. aai.orgaai.orgplos.orgresearchgate.net Induces production of TNF-α, IL-6, and IL-8. aai.orgaai.orgplos.org Triggers reactive oxygen species (ROS) production. researchgate.net
Langerhans Cells In vitro culture (murine) Inhibits presentation of tumor antigens, reversible by IL-12. aai.org
Langerhans Cells In vitro culture (human) No direct effect on allostimulatory function. nih.gov
CD4+ T-Lymphocytes In vitro culture (murine) Enhances IL-10 production in activated cells. plos.orgaai.org
Neutrophils In vitro culture (human) Suppresses activation. plos.org
Monocytes/Antigen-Presenting Cells In vitro culture (murine bone marrow-derived) Decreases LPS-induced CXCL1 secretion. plos.org

Immortalized Cell Lines for Mechanistic Studies

Immortalized cell lines, which can be cultured indefinitely, are useful for high-throughput screening and detailed mechanistic studies.

Human Corneal and Conjunctival Epithelial Cells: The HCE-2 cell line has been used to demonstrate the protective effects of cis-UCA against UVB-induced damage. arvojournals.org In these cells, cis-UCA suppresses the secretion of IL-6 and IL-8, decreases caspase-3 activity, and improves cell viability following UVB irradiation. medchemexpress.com It has also been shown to prevent UVB-induced inflammasome activation in these cells. arvojournals.org

Human Bladder Carcinoma Cells: The 5637 bladder carcinoma cell line has been used to investigate the anti-cancer properties of cis-UCA. In these cells, cis-UCA induces both apoptotic and necrotic cell death, particularly at a slightly acidic pH. nih.gov It has been shown to cause intracellular acidification and activate the ERK and JNK signaling pathways. nih.gov

Rat Bladder Cancer Cells: The AY-27 rat bladder cancer cell line has been used to demonstrate the dose-dependent and pH-dependent inhibition of cell proliferation by cis-UCA. nih.gov

Table 2: Use of Immortalized Cell Lines in cis-Urocanic Acid Research

Cell Line Cell Type Key Findings
HCE-2 Human Corneal Epithelial Suppresses UVB-induced IL-6 and IL-8 secretion. arvojournals.orgmedchemexpress.com Decreases UVB-induced caspase-3 activity and improves cell viability. medchemexpress.com Prevents UVB-induced inflammasome activation. arvojournals.org
5637 Human Bladder Carcinoma Induces apoptotic and necrotic cell death. nih.gov Causes intracellular acidification and activates ERK/JNK pathways. nih.gov
AY-27 Rat Bladder Cancer Dose- and pH-dependent inhibition of proliferation. nih.gov

Animal Models for Assessing Systemic and Tissue-Specific Effects of cis-Urocanic Acid

Animal models are indispensable for studying the systemic effects of cis-UCA and its impact on complex biological processes like immune responses and disease development.

Rodent Models (e.g., Mice, Rats) in Photobiology and Immunomodulation Research

Rodent models have been instrumental in establishing the role of cis-UCA as a key mediator of UV-induced immunosuppression.

Mice: Mouse models are widely used to study the immunomodulatory effects of cis-UCA.

Immunosuppression: Systemic administration of cis-UCA in mice has been shown to suppress delayed-type hypersensitivity (DTH) and contact hypersensitivity (CHS) responses. aai.orgaai.orgnih.govnih.gov It can also prolong allograft survival. aai.org Chronic treatment with cis-UCA has been shown to suppress the mixed skin lymphocyte reaction, indicating systemic suppression. nih.gov

Inflammatory Bowel Disease: In a mouse model of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), subcutaneous injection of cis-UCA was found to be effective in reducing the severity of the disease. plos.orgnih.gov This was associated with reduced colonic expression of CXCL1 and preservation of splenic regulatory T cells. plos.org However, cis-UCA did not ameliorate colitis in IL-10 deficient mice, suggesting a critical role for this cytokine in its protective effects. plos.org

Photocarcinogenesis: Studies in mice have shown that topical application of trans-UCA, which converts to cis-UCA upon UV exposure, can enhance UV-induced tumor yield. aai.org Furthermore, treatment with an antibody specific for cis-UCA significantly reduced the incidence of UV-induced skin tumors, demonstrating the role of endogenous cis-UCA in photocarcinogenesis. aai.org

Skin Inflammation: In mouse models of acute and subacute skin inflammation, topical cis-UCA has been shown to effectively suppress ear swelling and erythema. nih.gov

Dry Eye Disease: A murine model of dry eye disease has been used to test the efficacy of topical cis-UCA, with results showing a reduction in corneal fluorescein (B123965) staining. arvojournals.org

Rats: Rat models have been used to study the effects of cis-UCA in various contexts.

Ocular Inflammation: In rat models of allergic conjunctivitis, topically administered cis-UCA was shown to be effective in preventing ocular surface irritation. nih.govresearchgate.net It was also found to inhibit conjunctivitis and blepharitis in a rat model of acute eye irritation. researchgate.net

Bladder Cancer: An orthotopic rat urothelial carcinoma model was used to assess the antitumor activity of cis-UCA. Intravesical treatment with cis-UCA was found to reduce the muscle invasiveness of bladder tumors. nih.gov

Table 3: Rodent Models in cis-Urocanic Acid Research

Animal Model Research Area Key Findings
Mice Immunosuppression Suppresses DTH and CHS responses. aai.orgaai.orgnih.govnih.gov Prolongs allograft survival. aai.org
Mice Inflammatory Bowel Disease Attenuates DSS-induced colitis. plos.orgnih.gov Effect is dependent on IL-10. plos.org
Mice Photocarcinogenesis Endogenous cis-UCA plays a role in the development of UV-induced skin cancer. aai.org
Mice Skin Inflammation Topical application suppresses edema and erythema. nih.gov
Mice Dry Eye Disease Topical application reduces corneal staining. arvojournals.org
Rats Ocular Inflammation Prevents allergic conjunctivitis and acute eye irritation. nih.govresearchgate.netresearchgate.net
Rats Bladder Cancer Reduces muscle invasiveness of urothelial carcinoma. nih.gov

Zebrafish and Other Aquatic Models for Developmental and Metabolic Studies

While research on cis-UCA in zebrafish and other aquatic models is less extensive, these models offer unique advantages for studying developmental and metabolic processes. The transparency of zebrafish embryos allows for real-time imaging of developmental events. Some studies have utilized zebrafish to investigate the effects of compounds related to UV exposure and oxidative stress, suggesting their potential as a model for future cis-UCA research. amanote.commedunigraz.at

Ex Vivo Tissue Models for Biochemical and Physiological Investigations

Ex vivo models, which involve the use of tissues maintained outside the body in an artificial environment, bridge the gap between in vitro and in vivo studies.

Human Skin Explants: The use of human skin explants allows for the study of cis-UCA in a more physiologically relevant context than cell culture. These models have been used to analyze the photoisomerization of trans-UCA to cis-UCA in response to UV radiation. nih.govcore.ac.uk This approach has been crucial in determining the action spectrum for cis-UCA production in human skin, showing maximal production in the UVB spectral region of 280-310 nm. nih.gov

Inflamed Colonic Tissue: Ex vivo studies using inflamed colonic tissue from patients with ulcerative colitis have been used to test the anti-inflammatory activity of UCA derivatives. nih.govoalib.com In this model, incubation with UCA derivatives led to lower production of pro-inflammatory cytokines IL-6 and IL-8 and increased levels of the anti-inflammatory cytokine IL-10. nih.govoalib.com

Methodological Considerations for Administering and Measuring cis-Urocanic Acid in Experimental Models

The study of cis-urocanic acid (cis-UCA) in experimental settings necessitates precise and reliable methods for its administration and subsequent measurement. The choice of methodology is critical for understanding its biological effects and is tailored to the specific requirements of in vitro and in vivo models. Key considerations include the mode of delivery to the target site and the analytical techniques used to quantify its presence and distinguish it from its geometric isomer, trans-urocanic acid.

Administration in Experimental Models

In in vitro studies, cis-UCA is typically introduced directly into cell culture systems. For example, in studies investigating its effects on bladder cancer cells, cis-UCA was added to the cell culture medium at specific pH levels to assess its activity. nih.govnih.gov The protodynamic action of cis-UCA is pH-dependent, making the control of the extracellular environment a critical methodological parameter. nih.govnih.gov Similarly, the effects of cis-UCA on bone marrow-derived antigen-presenting cells have been examined by incubating the cells with the compound and measuring subsequent cytokine secretion. plos.org

For in vivo models, administration routes are chosen to mimic potential therapeutic applications or systemic exposure.

Topical Administration : In dermatological and ocular studies, cis-UCA is often applied topically as a cream or in an emulsion. medicaljournals.seresearchgate.net This method is relevant for studying its effects on skin immunity and allergic reactions on the ocular surface. researchgate.net

Systemic Administration : Subcutaneous injections are used to study the systemic immunosuppressive effects of cis-UCA, such as in mouse models of colitis. plos.org

Intravesical Instillation : In models of bladder cancer, cis-UCA has been administered directly into the bladder of rats to investigate its local antitumor effects. nih.gov

Measurement in Experimental Models

Accurate quantification of cis-UCA, often in the presence of the more abundant trans-UCA, is a significant methodological challenge. A variety of analytical techniques have been developed to measure the isomers in diverse biological samples. researchgate.netnih.gov

Sample Collection and Preparation:

In Vivo Skin Sampling : A common non-invasive method for collecting epidermal UCA is through tape stripping of the stratum corneum. researchgate.netuva.nl This allows for the analysis of UCA isomers directly from the site of their formation. Skin filter paper discs have also been used to sample UCA from the skin surface.

Body Fluid Sampling : Cis-UCA and its isomer can be measured in urine and plasma. uva.nl Analysis of these samples often requires clean-up procedures to remove interfering substances before quantification. uva.nl

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the simultaneous quantification of cis- and trans-UCA. researchgate.netnih.gov Its versatility allows for coupling with various detectors, enhancing sensitivity and specificity.

Table 1: Analytical Techniques for Urocanic Acid Isomer Quantification

Technique Detector Sample Type Key Advantages Citations
High-Performance Liquid Chromatography (HPLC) UV Detector Skin, Urine, Plasma, Cell Culture Robust, reproducible, widely available. researchgate.netuva.nl
HPLC with Mass Spectrometry (HPLC-MS) Mass Spectrometer Human Samples High sensitivity, very low detection limits, accurate identification. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer Human Samples Provides structural information for identification. researchgate.netnih.gov
Confocal Raman Spectroscopy - Skin (in vivo) Allows for real-time, non-invasive analysis directly on the skin. researchgate.netnih.govacs.org

HPLC methods have been extensively developed and validated for UCA analysis. researchgate.netuva.nl The separation is often achieved using specialized columns, such as β-Cyclodextrin columns, with a mobile phase typically consisting of a phosphate (B84403) buffer and acetonitrile (B52724) solution. uchile.cl Detection is commonly performed using a UV detector at a wavelength where UCA absorbs strongly, such as 276 nm. uchile.cl

The table below shows baseline levels of UCA isomers in non-irradiated human volunteers and the kinetic changes following a single total body UV-B exposure, as determined by a liquid chromatographic method. uva.nl

Table 2: Levels of this compound Isomers in Human Samples Before and After UV-B Exposure

Sample Type Analyte Pre-Exposure Level Post-Exposure Level Time to Max Level
Epidermis cis-UCA 0.5 nmol/cm² Reached maximum immediately Immediate
Epidermis trans-UCA 17.1 nmol/cm² 6.3 (± 2.4) nmol/cm² 1-2 days
Urine cis-UCA 0.03 µmol/mmol creatinine Reached maximum in 5-12 hours 5-12 hours
Urine trans-UCA 1.36 µmol/mmol creatinine - -
Plasma cis-UCA Undetectable - -
Plasma trans-UCA 0.5 µM - -

Data derived from a study on volunteers exposed to UV-B radiation. uva.nl

Computational chemistry has also been employed as a complementary approach to experimental studies. diva-portal.org Time-dependent density functional theory and molecular dynamics simulations help to investigate the photochemical properties of UCA, providing insights into its isomerization process in different environments, such as in the gas phase versus an aqueous solution. diva-portal.org

Table 3: Mentioned Compounds

Compound Name
cis-Urocanic acid (cis-UCA)
trans-Urocanic acid (trans-UCA)
Acetonitrile
Calyculin A
Caspase-3
Cysteine-glutathione disulfide
Cytosine
Dexamethasone
Dimethyl sulfone
Histamine
Histidine
Indole-3-acetaldehyde
Ketotifen
Ki-67
Lauroylcarnitine
Lipopolysaccharide (LPS)
Norepinephrine
Olopatadine
Orthovanadate
Ovalbumin
Retinal
Serotonin (B10506)
Taurodeoxycholic acid
Trehalose
2-Ketobutyric acid

Theoretical and Computational Approaches to Cis Urocanic Acid Research

Molecular Dynamics Simulations of cis-Urocanic Acid Interactions with Biomolecules

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mpg.denih.gov These simulations have provided significant insights into how cis-UCA interacts with its biological environment, particularly with key biomolecules like lipids and nucleic acids. diva-portal.orgcore.ac.uk

Computer simulations of urocanic acid in aqueous solution have revealed that the molecule possesses considerable flexibility. diva-portal.orgdiva-portal.org This is especially true for the cis isomer, where a competition between intramolecular (within the molecule) and intermolecular (with surrounding water molecules) interactions leads to increased conformational dynamics. diva-portal.orgdiva-portal.org This flexibility is a crucial factor in its biological activity and interactions.

MD simulations have also been employed to study the interaction of this compound isomers with lipid bilayers, which are the primary components of cell membranes. researchgate.netresearchgate.net Studies investigating the photo-oxidation of methyl linoleate (B1235992) initiated by this compound in lipid bilayers of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dilinoleoylphosphatidylcholine (B162881) (DLPC) help to determine how the membrane environment affects reaction mechanisms. researchgate.net The structure of the lipid bilayer influences the photochemical process, suggesting that the location and orientation of UCA within the membrane are critical. researchgate.net For instance, it is proposed that the excited state of UCA produces singlet oxygen in the aqueous phase, which then diffuses into the bilayer to react. researchgate.net Other studies using techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) suggest that UCA molecules are located near the polar heads and carbonyl groups of the lipid (DPPC), where they can form electrostatic interactions and hydrogen bonds. researchgate.net

The potential interaction between cis-UCA and nucleic acids (DNA) has also been a subject of computational investigation. diva-portal.orgintelcentru.ro Given that UV radiation can damage DNA, and cis-UCA is formed as a result of this radiation, understanding their interaction is crucial. intelcentru.ro Molecular modelling can be used to explore how small molecules like UCA interact with DNA, potentially influencing processes like DNA repair, which could be impaired by the immunosuppressive effects of cis-UCA. intelcentru.ro

Quantum Chemical Calculations for Understanding Isomerization Energetics and Photoreactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound and the mechanisms behind its photoisomerization from the trans to the cis form. mpg.de Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been extensively used to model these processes. diva-portal.orgacs.orgacs.org

These calculations have been crucial in explaining the unusual wavelength-dependent quantum yield for the E→Z (trans→cis) photoisomerization. researchgate.netacs.orgnih.gov The efficiency of this conversion is not constant across all UV wavelengths; it reaches a maximum of nearly 50% around 310 nm. researchgate.net Computational studies have revealed that this phenomenon arises from the complex interplay of different electronically excited states. acs.orgresearchgate.netnih.gov The energetic ordering of the nπ* (a non-bonding to anti-bonding orbital transition) and ππ* (a pi-bonding to anti-bonding orbital transition) states is reversed in the different tautomers (N1H and N3H) of this compound. nih.gov This creates an energy window where excitation leads preferentially to isomerization. nih.gov

Ab initio and DFT calculations have explored the potential energy surfaces of the excited states, identifying key features like conical intersections, which are points where different electronic states have the same energy. diva-portal.orgnih.gov These intersections act as photochemical funnels, enabling rapid and efficient deactivation from an excited state back to the ground state, driving the isomerization process. diva-portal.orgacs.org Models developed from these calculations show that the pathway taken after UV absorption, and thus the efficiency of isomerization, is governed by which excited state is initially accessed and the subsequent path to a conical intersection. diva-portal.orgresearchgate.net

Furthermore, quantum chemical studies have investigated various forms of this compound, including different ionic states (anionic, zwitterionic), rotamers (conformers differing by rotation around a single bond), and tautomers. acs.orgnih.gov These calculations show that environmental factors, such as solvent effects, are crucial for accurately describing the biologically relevant zwitterionic forms. acs.org The presence of different rotamers and tautomers contributes to the broad UV absorption spectrum and the complex photochemical behavior observed experimentally. acs.orgnih.gov For example, using photoacoustic data combined with calculations, the ground state of cis-UCA has been determined to lie about 40 kJ/mol above that of the trans isomer. researchgate.net

Computational MethodFocus of StudyKey FindingsReferences
Time-Dependent Density Functional Theory (TD-DFT)Photochemistry, vertical absorption spectra, isomerization mechanismIdentified candidate excited states for photochemistry; explained wavelength-dependence of isomerization via conical intersections. diva-portal.orgacs.orgacs.orgresearchgate.net
Density Functional Theory (DFT) / B3LYPIsomerization energetics, conformational analysis, reaction mechanisms with radicalsCharacterized stable conformers; determined that cis-trans isomerization barrier is comparable to the barrier for OH radical addition. photobiology.comnih.gov
Ab initio methods (CASSCF, CASPT2)Photochemical reaction paths, radiationless deactivationExplored reaction paths for E/Z photoisomerization and other deactivation channels; highlighted the role of different tautomers (N1H vs. N3H) in photoreactivity. mpg.denih.gov
Semiempirical OM2/MRCINonadiabatic trajectory-surface-hopping dynamicsSimulated the dynamics of photoexcited this compound to model the UV-light-induced isomerization and deactivation mechanisms. researchgate.netresearchgate.net

In Silico Modeling of Metabolic Pathways Involving this compound Isomers

In silico modeling allows for the simulation and analysis of metabolic networks, providing a systems-level understanding of how this compound is processed in the body. The primary metabolic pathway involving this compound begins with the amino acid L-histidine. wikipedia.orgmdpi.com

The key enzymatic steps in this pathway are:

Histidase (or Histidine Ammonia-Lyase, HAL) : This enzyme catalyzes the non-oxidative deamination of L-histidine to produce ammonia (B1221849) and trans-urocanic acid. wikipedia.orgmdpi.comnih.gov This is the first and rate-limiting step in histidine catabolism in the liver and epidermis. mdpi.commdpi.com

Urocanase (or Urocanate Hydratase, UROC1) : This enzyme catalyzes the hydration of trans-urocanic acid to form 4-imidazolone-5-propionate (imidazolonepropionate). wikipedia.orgmdpi.comgenecards.org

Computational models of this pathway are essential for understanding metabolic disorders. A deficiency in the urocanase enzyme, caused by mutations in the UROC1 gene, leads to the condition known as urocanic aciduria . genecards.orggenome.jpwikipedia.org In this disorder, this compound cannot be broken down effectively and accumulates, leading to its excretion in the urine. wikipedia.orgwikidoc.org In silico models can help predict the metabolic consequences of such enzyme deficiencies. For instance, untargeted metabolomics analysis in patients with urocanase deficiency has shown markedly elevated levels of both trans- and cis-urocanic acid, which can be mapped onto computational pathway models to confirm the specific metabolic block. researchgate.netcsic.es

These models also help to contextualize the different fates of this compound in different tissues. In the liver, the pathway continues, converting imidazolonepropionate eventually to glutamate (B1630785). wikipedia.orgmdpi.com However, in the epidermis, urocanase is not present, causing trans-urocanic acid to accumulate in the stratum corneum, where it acts as a natural UV filter before being isomerized to cis-UCA. mdpi.com

Bioinformatics Approaches for Analyzing Omics Data Related to this compound Metabolism

Bioinformatics provides the tools and methods necessary to analyze large-scale "omics" datasets, such as metabolomics and proteomics, to identify the role of molecules like this compound in health and disease. ersnet.orgfrontiersin.org

Metabolomics studies, which profile a large number of small-molecule metabolites simultaneously, have frequently identified this compound as a biomarker in various biological contexts. For example, in studies of inflammatory conditions, this compound levels have been shown to be significantly altered. researchgate.netpreprints.org In one study on patients undergoing hemodialysis, lower concentrations of this compound were associated with the presence of inflammation. preprints.org

Bioinformatics workflows are used to process this complex data. This involves statistical analyses to identify differentially expressed metabolites and pathway analysis to understand the biological implications. ersnet.orgnih.gov For instance, by mapping the identified metabolites onto known metabolic networks like the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways, researchers can see that perturbations in this compound are linked to disturbances in histidine metabolism. researchgate.net

Integrated multi-omics approaches, combining for example metabolomics with proteomics or transcriptomics, offer a more comprehensive view. nih.govmdpi.com In a study of rice, an integrated analysis of the metabolome and transcriptome under low-nitrogen stress identified this compound as a key metabolite that changed significantly, and its alteration was linked to changes in gene expression related to purine (B94841) metabolism. mdpi.com In human studies, an integrated analysis of sweat proteomics and metabolomics in patients with Vogt-Koyanagi-Harada disease revealed that amino acid metabolism pathways, involving metabolites like this compound, were significantly altered. nih.gov Such bioinformatics analyses are crucial for generating hypotheses about disease mechanisms and for discovering potential biomarkers for diagnosis or therapeutic monitoring. researchgate.net

Future Directions and Research Gaps in Cis Urocanic Acid Studies

Elucidating Novel Biological Functions of cis-Urocanic Acid

While the immunosuppressive properties of cis-UCA are a central theme in dermatological research, its biological functions may extend far beyond this role. researchgate.net A significant research gap exists in understanding the full spectrum of its activities in both cutaneous and systemic contexts.

Recent findings have opened several new avenues for investigation:

Systemic and Neurological Effects: Studies suggest that UCA can cross the blood-brain barrier and participate in a novel glutamate (B1630785) biosynthetic pathway in the brain. oup.com Moderate UV exposure was found to increase blood levels of UCA, which then promoted glutamate biosynthesis in brain regions like the motor cortex and hippocampus, potentially improving motor learning and memory. oup.com Further research is needed to elucidate the specific role of the cis-isomer in these neurobehavioral changes and its potential implications for neurodegenerative disorders.

Anti-cancer and Pro-cancer Duality: Cis-UCA has demonstrated a paradoxical role in oncology. In bladder cancer models, it exhibits direct antiproliferative and pro-apoptotic activity, particularly in acidic tumor microenvironments, suggesting its potential as an intravesical therapeutic agent. nih.govnih.govcancer.gov Conversely, by suppressing the immune system, cis-UCA is implicated in the development and promotion of UV-induced skin cancers. taylorandfrancis.comaai.org Untangling the precise mechanisms that dictate these opposing effects is a critical future direction.

Future studies should aim to identify novel cellular receptors and signaling pathways for cis-UCA beyond the currently proposed serotonin (B10506) and platelet-activating factor (PAF) receptors, whose roles have been questioned in human keratinocytes. sciencealert.comnih.gov Investigating its effects on various cell types, both within and outside the skin, will be crucial to building a comprehensive understanding of its physiological and pathological functions.

Identifying Undiscovered Enzymes or Pathways Involved in cis-Urocanic Acid Metabolism

The metabolic fate of cis-UCA is not completely mapped out. It is known to be formed from its trans-isomer in the skin via photoisomerization upon UVB exposure. taylorandfrancis.com The classical pathway for UCA catabolism occurs in the liver, where urocanase converts it to 4-imidazolone-5-propionic acid, which is then further metabolized to glutamic acid. wikipedia.org However, this picture is incomplete.

Key research gaps and future directions include:

Extrahepatic Metabolism: The extent and nature of cis-UCA metabolism in tissues other than the liver, such as the skin and brain, are largely unknown. researchgate.netoup.com Identifying the specific enzymes and metabolic routes in these tissues is essential for understanding its local and systemic effects.

Bacterial Metabolism: A significant recent discovery is the ability of the skin microbiome to metabolize UCA. emjreviews.combioengineer.org Certain skin-resident bacteria, including strains of Staphylococcus epidermidis and Micrococcus luteus, possess the enzyme urocanase and can degrade UCA. sciencealert.comemjreviews.comnih.gov More intriguingly, a novel enzyme, cis-UCA isomerase, has been identified in some skin microbes, which converts cis-UCA back to trans-UCA, thereby providing access to the classical degradation pathway and potentially mitigating its immunosuppressive effects. nih.gov Further exploration of the diversity of microbial enzymes that act on cis-UCA is a promising area of research.

Regulatory Control: The factors that regulate the expression and activity of enzymes involved in cis-UCA metabolism, both human and microbial, are poorly understood. Investigating how genetic factors, environmental exposures (beyond UV), and host-microbe interactions influence these metabolic pathways is a critical next step.

Refining Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate quantification of cis-UCA and its trans-isomer in various biological matrices is fundamental to advancing research. While several analytical methods exist, there is a continuous need for improvement to enhance sensitivity, specificity, and applicability for in vivo studies. researchgate.netnih.gov

Current methods have distinct advantages and limitations. High-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors, is the most widely used technique for separating and quantifying UCA isomers in skin, urine, and plasma samples. researchgate.netnih.govuva.nluchile.cl However, challenges remain, particularly in sample preparation and extraction from complex matrices like blood serum, where isolation of the isomers can be unsuccessful without further methodological development. apri.com.au

Future research should focus on:

Real-Time, In Vivo Measurement: Confocal Raman spectroscopy shows promise for the real-time, non-invasive analysis of UCA isomers directly in the stratum corneum. researchgate.net Further refinement of this technique could enable dynamic monitoring of cis-UCA formation and decay in response to UV exposure in a clinical setting.

Enhanced Sensitivity: Developing methods with lower detection limits is crucial for accurately measuring the very low basal levels of cis-UCA and for detecting subtle changes in various biological fluids. uva.nl Mass spectrometry is particularly advantageous in this regard due to its high sensitivity and accurate identification capabilities. researchgate.netnih.gov

Metabolite Identification: Improving analytical platforms to not only quantify cis-UCA but also to identify and measure its downstream metabolites will be essential for fully elucidating its metabolic pathways in both the host and the microbiome.

Analytical TechniquePrimary ApplicationKey AdvantagesAreas for Refinement
High-Performance Liquid Chromatography (HPLC)Quantification of UCA isomers in skin extracts, urine, and plasma. researchgate.netuva.nlRobust, reproducible, well-established for isomer separation. uchile.clImproving extraction efficiency from complex matrices; reducing analysis time. apri.com.au
Mass Spectrometry (MS)Coupled with HPLC or GC for highly sensitive and specific detection. researchgate.netnih.govHigh sensitivity, low detection limits, accurate identification. researchgate.netBroader application for identifying novel downstream metabolites.
Confocal Raman SpectroscopyNon-invasive, in vivo analysis of UCA isomers in the stratum corneum. researchgate.netacs.orgAllows for real-time analysis without sample collection. researchgate.netImproving spectral fitting algorithms for higher accuracy; deeper skin penetration.
Capillary ElectrophoresisSeparation of UCA isomers in human samples. researchgate.netHigh separation efficiency, small sample volume requirement.Enhancing sensitivity and robustness for routine analysis.

Exploring the Interplay Between cis-Urocanic Acid and the Microbiome

One of the most exciting frontiers in cis-UCA research is its interaction with the skin microbiome. Recent studies have fundamentally shifted the understanding of UV-induced immunosuppression from a purely host-driven process to a complex interplay between the host, UV radiation, and skin-resident microbes. emjreviews.combioengineer.orgnews-medical.net

It has been demonstrated that certain commensal skin bacteria can metabolize cis-UCA, thereby reducing its local concentration and diminishing its immunosuppressive effects. bioengineer.orgvitabasix.comsciencedaily.com This discovery opens up a vast and underexplored area of research.

Key questions for future investigation include:

Microbial Influence on UV Response: How does the composition of an individual's skin microbiome influence their response to UV radiation and the level of cis-UCA-mediated immunosuppression? emjreviews.com

Therapeutic Manipulation: Could the skin microbiome be manipulated to enhance or suppress the effects of cis-UCA? For example, promoting the growth of UCA-metabolizing bacteria could potentially reduce the risk of skin cancer. bioengineer.org Conversely, inhibiting these bacteria might enhance the efficacy of UV-based phototherapies for conditions like psoriasis. sciencealert.comemjreviews.com

Competition and Interaction: Researchers have pointed to a fascinating interaction on the skin's surface where sunscreens, cis-UCA, and the microbiome compete and interact. vitabasix.comtechexplorist.com Understanding the dynamics of this three-way interaction is crucial for designing effective sun protection strategies and topical therapies.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying cis-UCA's immunosuppressive effects in vivo?

  • Methodological Answer : The BALB/C mouse model is widely used to evaluate cis-UCA's effects on contact hypersensitivity (CHS). For example, topical application of 1% cis-UCA suppressed both induction and elicitation of CHS to oxazolone, while showing no effect on trimellitic anhydride (TmA)-induced respiratory allergy . Key metrics include ear swelling measurements (CHS), cytokine profiling (e.g., IL-1β, TNF-α), and flow cytometry for immune cell subsets (e.g., CD4+/CD8+ ratios) .

Q. How does cis-UCA modulate cytokine production in immune cells?

  • Methodological Answer : cis-UCA stereospecifically suppresses IL-1 secretion from human monocytes and downregulates HLA-DR expression, as shown via ELISA and flow cytometry . In primary human keratinocytes, cis-UCA (but not trans-UCA) induces TNF-α, IL-6, and IL-8 secretion in a dose-dependent manner, linked to NF-κB activation and lipid peroxidation . These effects mirror UVB-induced immunosuppression, supporting cis-UCA's role as a UVB mediator .

Q. What are the critical dose considerations for cis-UCA in experimental designs?

  • Methodological Answer : Supra-physiological doses (e.g., 100 μg/mL in vitro) can introduce artifacts. Endogenous cis-UCA levels in UV-irradiated skin should guide dosing (e.g., 1% topical in mice). Solubility (>10 mg/mL in water) and light sensitivity require strict storage at −20°C with protection from light . Neutralization studies using anti-cis-UCA monoclonal antibodies (e.g., 45.6 μg/mL) help validate physiological relevance .

Advanced Research Questions

Q. How do contradictions in cis-UCA's immune suppression endpoints inform mechanistic studies?

  • Methodological Answer : Anti-cis-UCA antibodies block UV-induced suppression of delayed-type hypersensitivity (DTH) but not CHS, suggesting pathway divergence. For example, DTH suppression involves TNF-α-mediated Langerhans cell dysfunction, while CHS suppression may rely on IL-12-dependent antigen presentation defects . Researchers should combine knockout models (e.g., TNF-α−/− mice) and cytokine neutralization (anti-IL-12 antibodies) to dissect these pathways .

Q. What molecular mechanisms explain cis-UCA's dual role in immune regulation and photoprotection?

  • Methodological Answer : Beyond 5-HT2A receptor agonism (Kd = 4.6 nM), cis-UCA activates PG-endoperoxide synthase-2, increasing PGE2 production in keratinocytes. Microarray analysis reveals cis-UCA upregulates genes related to oxidative stress (e.g., heme oxygenase-1) and apoptosis (e.g., BAX), which can be validated via qPCR and chromatin immunoprecipitation (ChIP) for NF-κB binding . Contrastingly, trans-UCA lacks these effects, highlighting isomer-specific signaling .

Q. What methodological challenges arise when translating cis-UCA findings to photocarcinogenesis models?

  • Methodological Answer : Supra-physiological dosing in tumorigenesis studies (e.g., topical cis-UCA in SKH-1 mice) may overstate effects. Instead, UVB irradiation combined with anti-cis-UCA antibodies (e.g., 55.3 μg/mL) better models endogenous activity. Tumor antigen presentation assays and IL-12 supplementation studies show partial immune restoration, suggesting cis-UCA is one of multiple UVB immunosuppressive pathways .

Critical Considerations for Researchers

  • Model Selection : Use BALB/C mice for CHS and C57BL/6 for DTH to account for strain-specific immune responses .
  • Dose Validation : Compare topical cis-UCA (1–5%) with endogenous UVB-induced levels using monoclonal antibody-based immunoassays .
  • Data Interpretation : Address contradictions (e.g., partial CHS restoration post-antibody treatment) by integrating multi-omics (transcriptomics/proteomics) to identify compensatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.